6-(Methylthio)nicotinic acid

Descripción general

Descripción

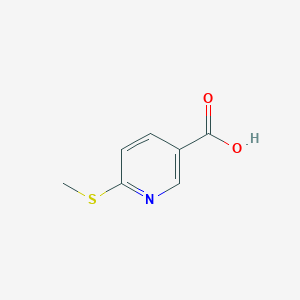

6-(Methylthio)nicotinic acid is an organic compound with the molecular formula C7H7NO2S It is a derivative of nicotinic acid, where a methylthio group is attached to the sixth position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The reaction is carried out at elevated temperatures, typically between 80°C to 100°C, to ensure complete esterification .

Industrial Production Methods: On an industrial scale, the production of 6-(Methylthio)nicotinic acid may involve the oxidation of 2-methyl-5-ethylpyridine, followed by further chemical modifications to introduce the methylthio group . This method ensures a high yield and purity of the final product, making it suitable for large-scale applications.

Análisis De Reacciones Químicas

Types of Reactions: 6-(Methylthio)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methylthio group to a methyl group.

Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Methyl derivatives.

Substitution: Various substituted nicotinic acid derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Lipid Metabolism Regulation

6-(Methylthio)nicotinic acid, like other nicotinic acid derivatives, has been investigated for its effects on lipid metabolism. Studies have shown that nicotinic acid can significantly raise high-density lipoprotein (HDL) cholesterol levels, making it a candidate for treating dyslipidemia and associated cardiovascular conditions .

2. Antihyperphosphatemic Effects

Recent meta-analyses indicate that nicotinic acid and its derivatives can effectively lower serum phosphorus concentrations in dialysis patients. This effect is attributed to reduced gastrointestinal absorption of phosphorus, which is crucial for managing hyperphosphatemia .

3. Synthesis of Active Pharmaceutical Ingredients

This compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it can be transformed into biologically active compounds through functional group modifications .

Agricultural Applications

1. Pesticide Development

Research suggests that derivatives of nicotinic acid can be utilized in developing agricultural chemicals, including pesticides. The ability to modify the nicotinic structure allows for the design of compounds with specific action mechanisms against pests .

2. Plant Growth Regulators

Compounds related to this compound have been explored for their potential as plant growth regulators, enhancing crop yield and resilience against environmental stressors .

Table 1: Summary of Pharmacological Studies on Nicotinic Acid Derivatives

| Study | Population | Treatment | Outcome | P-Value |

|---|---|---|---|---|

| Canner et al. (1986) | 8341 post-myocardial infarction patients | Nicotinic acid (3 g/day) | Reduced total mortality | <0.005 |

| ARBITER 2 (2004) | 167 patients with low HDL | Nicotinic acid + simvastatin | Increased carotid artery thickness | <0.08 |

| Meta-analysis (2018) | Dialysis patients | Nicotinic acid derivatives | Reduced serum phosphorus | Not significant |

Table 2: Potential Agricultural Applications of this compound

| Application Type | Description |

|---|---|

| Pesticides | Development of new pesticides based on modified nicotinic structures |

| Growth Regulators | Enhancements in plant growth and stress resistance |

Case Studies

Case Study 1: Clinical Efficacy of Nicotinic Acid in Cardiovascular Health

In a landmark study known as the Coronary Drug Project, researchers evaluated the long-term effects of nicotinic acid on patients who had suffered myocardial infarctions. The findings indicated a significant reduction in total mortality among those treated with nicotinic acid compared to placebo groups, underscoring its potential as a therapeutic agent in cardiovascular health .

Case Study 2: Use in Dialysis Patients

A meta-analysis pooling data from various clinical trials demonstrated that treatment with nicotinic acid derivatives led to a significant decrease in serum phosphorus levels among dialysis patients. This outcome highlights the compound's utility in managing complications associated with chronic kidney disease .

Mecanismo De Acción

The mechanism of action of 6-(Methylthio)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to nicotinic receptors, influencing various biochemical pathways. It may also act as an inhibitor or activator of certain enzymes, thereby modulating cellular functions .

Comparación Con Compuestos Similares

Nicotinic Acid: The parent compound, known for its role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+).

Methyl Nicotinate: A methyl ester of nicotinic acid, used in topical formulations for its vasodilatory effects.

6-Methylnicotinic Acid: A closely related compound with similar chemical properties.

Uniqueness: 6-(Methylthio)nicotinic acid is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Actividad Biológica

6-(Methylthio)nicotinic acid, a derivative of nicotinic acid, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by a methylthio group attached to the pyridine ring, which is pivotal in influencing its biochemical properties and interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridine ring with a carboxylic acid functional group and a methylthio substituent. This unique structure allows it to interact with various biological targets, similar to other nicotinic compounds.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 74470-25-0 |

| Molecular Formula | C₇H₈N₂O₂S |

| Molecular Weight | 172.21 g/mol |

The mechanism of action of this compound is believed to parallel that of nicotine, primarily targeting mitochondrial functions. It may mimic neurotransmitter activity, particularly through interactions with nicotinic acetylcholine receptors (nAChRs).

Key Mechanisms:

- Mitochondrial Targeting : Similar to nicotine, this compound influences mitochondrial dynamics, oxidative stress, and calcium homeostasis.

- Cellular Signaling : It may modulate cell signaling pathways involved in metabolism and gene expression, although specific pathways remain under investigation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed mechanisms are yet to be elucidated.

- Anti-inflammatory Effects : The compound may influence inflammatory pathways, similar to other nicotinic derivatives .

- Neuroprotective Effects : There is emerging evidence indicating that it could protect neuronal cells from damage, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Neuroprotection in Animal Models : Research involving analogs of this compound has shown protective effects against neurodegeneration in models of Parkinson's and Alzheimer's diseases. These studies highlight the importance of nicotinic compounds in neuroprotection .

- Antioxidant Activity : A study demonstrated that compounds similar to this compound can enhance antioxidant enzyme activities (SOD, CAT, GPX), reducing oxidative stress markers in brain tissues .

- Clinical Trials : Limited clinical trials have assessed the safety and efficacy of wasabi extracts containing related compounds. Results indicated improvements in cognitive performance among participants consuming these extracts over extended periods .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, it is hypothesized that its absorption and distribution may be influenced by its structural similarity to known nicotinic compounds. Further studies are necessary to elucidate its pharmacokinetic parameters.

Propiedades

IUPAC Name |

6-methylsulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXVLEHIADFMDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274396 | |

| Record name | 6-(Methylthio)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74470-25-0 | |

| Record name | 6-(Methylthio)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74470-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methylthio)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.